molecular formula C19H21N3O5S B5505492 N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide

N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide

Cat. No.: B5505492
M. Wt: 403.5 g/mol
InChI Key: DBRMETASPPSYME-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group, a quinoxaline derivative, and a methanesulfonamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline derivative. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the methanesulfonamide moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process may involve recrystallization, chromatography, or other separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the quinoxaline ring may produce a dihydroquinoxaline compound.

Scientific Research Applications

N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The quinoxaline moiety may interact with enzymes or receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s binding affinity and specificity. The overall effect depends on the specific biological pathway or target involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-1-oxo-thiomorpholine-3,5-dione
  • 4-(4-methoxyphenyl)-4-oxo-3-phenylbutanoic acid
  • 1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-(1-naphthyl)pyrimidin-1-ium bromide

Uniqueness

N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide is unique due to its combination of a methoxyphenyl group, a quinoxaline derivative, and a methanesulfonamide moiety. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-13(22(28(3,25)26)14-8-10-15(27-2)11-9-14)19(24)21-12-18(23)20-16-6-4-5-7-17(16)21/h4-11,13H,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRMETASPPSYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(=O)NC2=CC=CC=C21)N(C3=CC=C(C=C3)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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